molecular formula C10H21ClN2O B1457848 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride CAS No. 1375473-62-3

1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride

Cat. No. B1457848
M. Wt: 220.74 g/mol
InChI Key: OVLLSDVZDOOTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H21ClN2O . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride consists of a piperazine ring, which is a heterocyclic amine, with two ethyl groups attached to it . The piperazine ring is connected to an ethanone group, forming the backbone of the molecule .

Scientific Research Applications

Antibacterial Activity

Compounds containing piperazine rings have been synthesized and evaluated for their antibacterial activity. For example, derivatives synthesized through microwave-assisted reactions have shown promising antibacterial properties (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010). Such findings suggest that derivatives of piperazine, potentially including 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride, could be explored for antibacterial applications.

Anticancer Activity

Piperazine derivatives have also been investigated for their anticancer activity. The synthesis of new compounds in this class has led to the discovery of moderate-to-potent antiproliferative activities against various cancer cell lines, indicating their potential as anticancer agents (Jun Jiang, Feng Xu, & Han-gui Wu, 2016). This area of research highlights the potential therapeutic applications of piperazine derivatives in oncology.

Enzyme Inhibition

Another avenue of research involves the synthesis of piperazine derivatives as enzyme inhibitors. For instance, compounds have been evaluated for their ability to inhibit lipoxygenase, an enzyme involved in the inflammatory response, showcasing the therapeutic potential of such molecules in the treatment of inflammation-related diseases (Tayebe Asghari et al., 2016). This suggests that 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride could be investigated for similar enzyme-targeting properties.

Neuroprotective Effects

Research on piperazine derivatives includes investigating their neuroprotective effects. For example, certain compounds have been shown to protect against toxicity in cultured astrocytes, indicating potential applications in the protection against neurodegenerative diseases (Patamawan Phuagphong et al., 2004). This area could be of interest for further exploration with 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride.

Corrosion Inhibition

Piperazine derivatives have been studied for their application in corrosion inhibition, particularly in protecting metals from acid-induced corrosion. This highlights the versatility of piperazine derivatives in industrial applications beyond their medicinal properties (M. Bouklah et al., 2020).

Future Directions

The future directions of research involving 1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride are not specified in the available literature. Given its structure, it may be of interest in the development of new pharmaceuticals or as an intermediate in chemical synthesis .

properties

IUPAC Name

1-(2,5-diethylpiperazin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-4-9-7-12(8(3)13)10(5-2)6-11-9;/h9-11H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLLSDVZDOOTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CN1C(=O)C)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Diethylpiperazin-1-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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